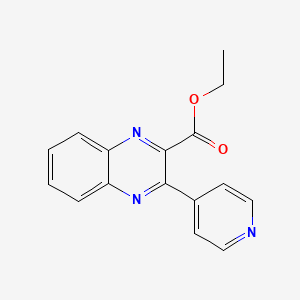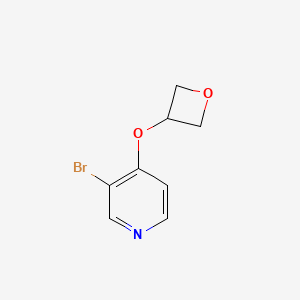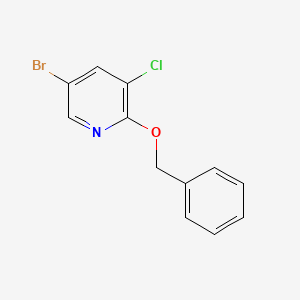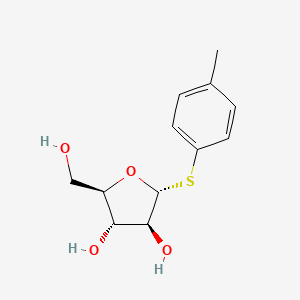![molecular formula C11H9FO2 B1412492 1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one CAS No. 1702461-58-2](/img/structure/B1412492.png)
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one
Vue d'ensemble
Description
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one is an organic compound with a unique structure that includes a fluoro-substituted phenyl ring and a prop-2-yn-1-yloxy group
Méthodes De Préparation
The synthesis of 1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-hydroxyacetophenone and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The propargyl bromide is added to the solution of 2-fluoro-4-hydroxyacetophenone and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where nucleophiles replace the fluorine atom.
Addition: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.
Applications De Recherche Scientifique
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of 1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the prop-2-yn-1-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one can be compared with similar compounds such as:
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: This compound lacks the ethanone group, making it less reactive in certain chemical reactions.
4-(Prop-2-yn-1-yloxy)phenylacetylene: This compound has a similar alkyne group but differs in the substitution pattern on the phenyl ring.
2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde: This compound has an aldehyde group instead of an ethanone group, affecting its reactivity and applications.
The unique combination of the fluoro-substituted phenyl ring and the prop-2-yn-1-yloxy group in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(2-fluoro-4-prop-2-ynoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDWBIZQJZVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)
![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)
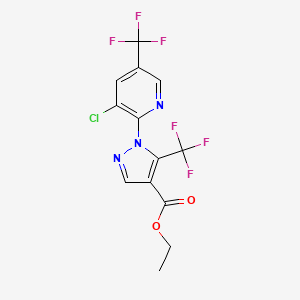
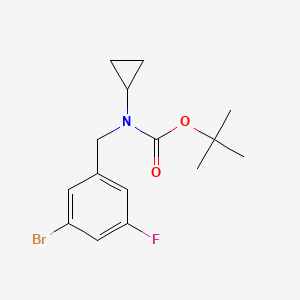
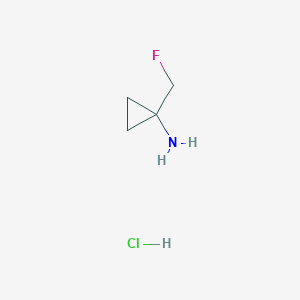
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1412421.png)
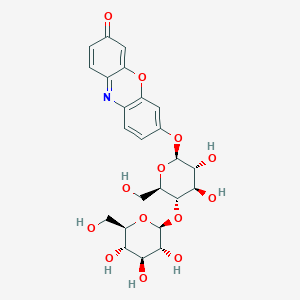
![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)
